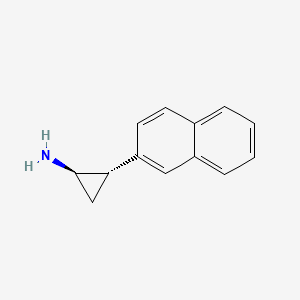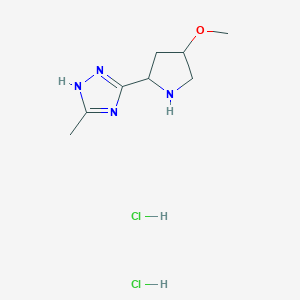![molecular formula C10H17N B13250973 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclohexene ring and an azetidine ring, with an isopropyl group attached to the nitrogen atom. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
準備方法
The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene typically involves the following steps:
Cyclization Reaction: The formation of the spirocyclic structure can be achieved through a cyclization reaction involving a suitable precursor. For instance, a cyclohexene derivative can be reacted with an azetidine derivative under specific conditions to form the spiro linkage.
Isopropylation: The introduction of the isopropyl group can be accomplished through an alkylation reaction. This step involves the reaction of the spirocyclic intermediate with an isopropylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene can be compared with other spirocyclic compounds, such as:
Spiro[2.4]heptane: This compound features a spiro linkage between a cyclopropane ring and a cyclohexane ring. It shares the spirocyclic motif but differs in ring sizes and substituents.
Spiro[3.3]heptane: This compound has a spiro linkage between two cyclopropane rings. It is structurally simpler than this compound but still exhibits interesting chemical properties.
Spiro[4.5]decane: This compound features a spiro linkage between a cyclohexane ring and a cyclooctane ring. It has larger ring sizes compared to this compound, leading to different chemical behaviors.
The uniqueness of this compound lies in its specific ring sizes, substituents, and the presence of the nitrogen atom, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC名 |
3-propan-2-yl-2-azaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C10H17N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h3-4,8-9,11H,5-7H2,1-2H3 |
InChIキー |
UVFKHAYIHHGRDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C2(CC=CC2)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Aminomethyl)phenoxy]butanenitrile](/img/structure/B13250893.png)
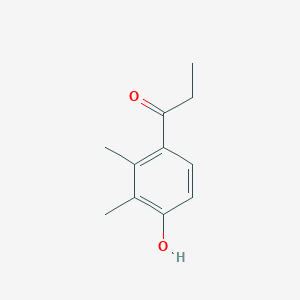

![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13250900.png)
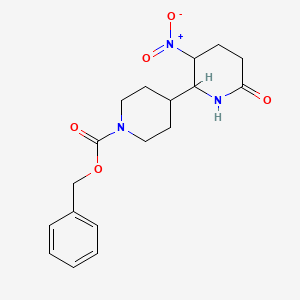
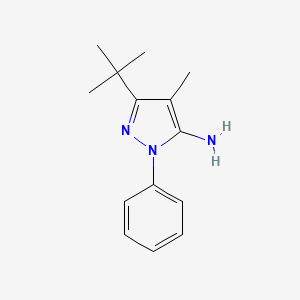
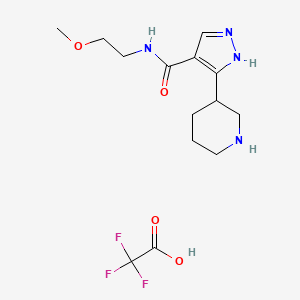
![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)

![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250945.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)
